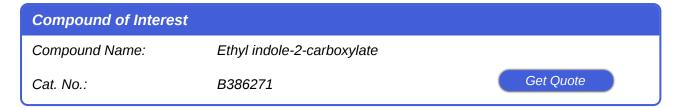


An In-depth Technical Guide to Ethyl Indole-2carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl indole-2-carboxylate**, a key heterocyclic compound. It covers its fundamental physicochemical properties, detailed synthesis protocols, and its significance as a versatile building block in the synthesis of pharmacologically active molecules.

Physicochemical Properties

Ethyl indole-2-carboxylate is a white to yellow crystalline powder.[1] Its core chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.



Property	Value	Source
Molecular Weight	189.21 g/mol	[2][3][4]
Molecular Formula	C11H11NO2	[2][3][4]
CAS Number	3770-50-1	[2]
Melting Point	122-125 °C	[1][5]
Boiling Point	324.47°C (estimated)	[5]
IUPAC Name	ethyl 1H-indole-2-carboxylate	[2]
Synonyms	2-Carbethoxyindole, 2- Ethoxycarbonylindole, Indole- 2-carboxylic acid ethyl ester	[2][6]

Synthesis Protocols

The synthesis of **ethyl indole-2-carboxylate** can be achieved through various methods. Two common and effective protocols are detailed below.

A straightforward method involves the esterification of indole-2-carboxylic acid using thionyl chloride and ethanol.[1][7]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, suspend indole-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride at 0°C with stirring.
- Activation: Allow the reaction to stir for 1 hour at 0°C. The thionyl chloride converts the carboxylic acid to its more reactive acyl chloride intermediate.
- Solvent Removal: Remove the excess thionyl chloride under reduced pressure (rotary evaporation).
- Esterification: To the resulting oil, add absolute ethanol at room temperature and stir the solution overnight.



- Isolation: The product, ethyl 1H-indole-2-carboxylate, will precipitate as a beige solid. Isolate the solid by vacuum filtration.
- Purification: Recrystallize the crude product from methanol to yield the purified ethyl indole-2-carboxylate.[7]

The Reissert synthesis is a classic and reliable method for preparing substituted indole-2-carboxylates from o-nitrotoluenes.[8][9]

Experimental Protocol:

- Condensation: Condense o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in diethyl ether. This reaction forms the corresponding ethyl o-nitrophenylpyruvate.
- Reductive Cyclization: Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization. This can be achieved using various reducing agents, including:
 - Zinc and acetic acid[10]
 - Ferrous sulfate and ammonium hydroxide[10]
 - Sodium hydrosulfite[10]
 - Catalytic hydrogenation (e.g., H₂/Pt in acetic acid)[8][10]
- Workup and Isolation: After the reduction is complete, the catalyst is removed by filtration.
 The filtrate is then treated with water to precipitate the ethyl indole-2-carboxylate as a yellow solid.
- Purification: The crude product is collected by filtration, washed with water, and dried.
 Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

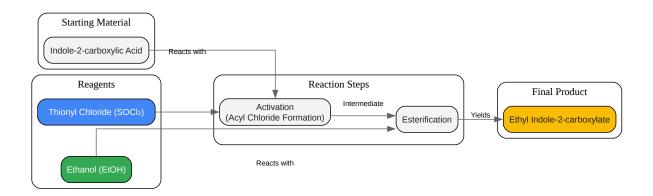
Ethyl indole-2-carboxylate serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active compounds. Its indole scaffold is a common feature in many pharmaceuticals. It is a reactant for the preparation of:



- CRTH2 receptor antagonists[1]
- Indoleamine 2,3-dioxygenase (IDO) inhibitors[1]
- Cannabinoid CB1 receptor antagonists[1]
- Inhibitors of p38 MAP kinase[1]
- Antiproliferative agents[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **ethyl indole-2-carboxylate** via the esterification of indole-2-carboxylic acid.



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